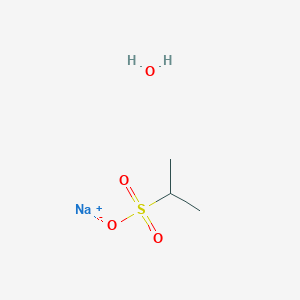
Sodium 2-propanesulfonate monohydrate
Descripción general
Descripción
Sodium 2-propanesulfonate monohydrate is an ion-pair reagent . It is a white crystalline solid that is soluble in water and ethanol. The compound has a molecular weight of 164.18 g/mol.
Molecular Structure Analysis
The linear formula of Sodium 2-propanesulfonate monohydrate is (CH3)2CHSO3Na · H2O . The molecular weight of the compound is 164.16 g/mol .Aplicaciones Científicas De Investigación
Biochemistry and Pharmacology
- Summary of the application : Sodium 2-propanesulfonate monohydrate is used in numerous scientific experiments such as biochemistry, pharmacology, and organic chemistry. It acts as a buffer and stabilizer in enzymatic reactions, and it is used in the purification and isolation of proteins and peptides.
- Methods of application or experimental procedures : The specific methods of application or experimental procedures would depend on the particular experiment being conducted. Generally, it would be used in the appropriate concentration as a buffer in the solution where the enzymatic reactions are taking place, or in the solution used for protein or peptide purification and isolation.
- Results or outcomes : The results or outcomes would also depend on the specific experiment. In general, the use of Sodium 2-propanesulfonate monohydrate would help maintain the activity of enzymes and proteins at physiological pH and conditions, and aid in the successful purification and isolation of proteins and peptides.
Drug Development
- Summary of the application : Sodium 2-propanesulfonate monohydrate can be used as a stabilizer for proteins and enzymes in the development of new drugs and therapies.
- Methods of application or experimental procedures : In drug development, it could be used in various stages such as drug formulation, where it helps to stabilize the active pharmaceutical ingredients, or during the bioassay development, where it helps to maintain the activity of enzymes and proteins.
- Results or outcomes : The use of Sodium 2-propanesulfonate monohydrate in drug development could lead to more stable and effective therapeutic agents.
Preparation of Functional Materials
- Summary of the application : Sodium 2-propanesulfonate monohydrate can be used in the preparation of functional materials, such as graphene oxide.
- Methods of application or experimental procedures : In the synthesis of graphene oxide, it could be used as a stabilizing agent to prevent the aggregation of graphene oxide sheets.
- Results or outcomes : The use of Sodium 2-propanesulfonate monohydrate in the preparation of functional materials could lead to high-quality materials with improved properties.
Synthesis of Organic Compounds
- Summary of the application : Sodium 2-propanesulfonate monohydrate can be used in the synthesis of organic compounds for various industrial applications.
- Methods of application or experimental procedures : It could be used as a reagent or catalyst in various organic reactions.
- Results or outcomes : The use of Sodium 2-propanesulfonate monohydrate in the synthesis of organic compounds could lead to more efficient and selective reactions.
Ion Pair Chromatography
- Summary of the application : Sodium 2-propanesulfonate monohydrate is suitable for use in ion pair chromatography . This technique is used to separate ions and polar molecules based on their affinity to the ion exchanger.
- Methods of application or experimental procedures : In ion pair chromatography, it could be used as a mobile phase additive to form ion pairs with the analyte of interest .
- Results or outcomes : The use of Sodium 2-propanesulfonate monohydrate in ion pair chromatography could lead to improved separation and detection of ions and polar molecules .
Proteomics Research
- Summary of the application : Sodium 2-propanesulfonate monohydrate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
- Methods of application or experimental procedures : In proteomics research, it could be used in various stages such as protein extraction, purification, and analysis .
- Results or outcomes : The use of Sodium 2-propanesulfonate monohydrate in proteomics research could lead to more efficient and accurate protein analysis .
Propiedades
IUPAC Name |
sodium;propane-2-sulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S.Na.H2O/c1-3(2)7(4,5)6;;/h3H,1-2H3,(H,4,5,6);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPDXHNILFWYEV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635516 | |
| Record name | Sodium propane-2-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-propanesulfonate monohydrate | |
CAS RN |
5399-58-6, 304851-99-8 | |
| Record name | 2-Propanesulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium propane-2-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium propane-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)
![3,4-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593109.png)
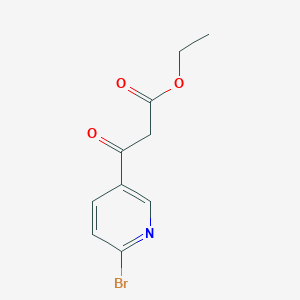
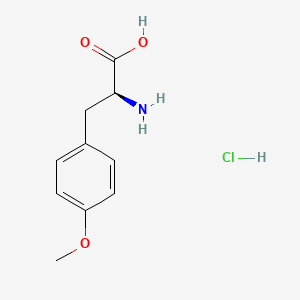
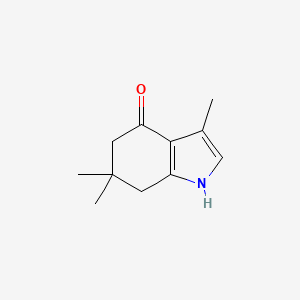
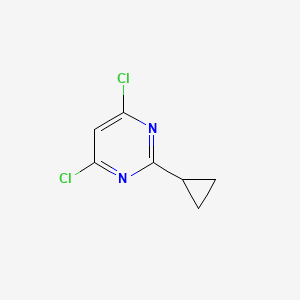
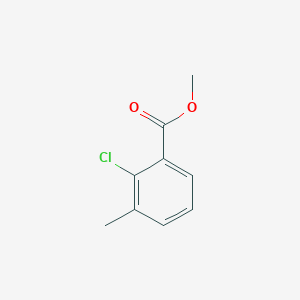

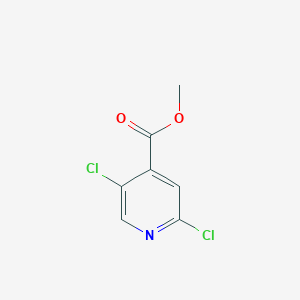
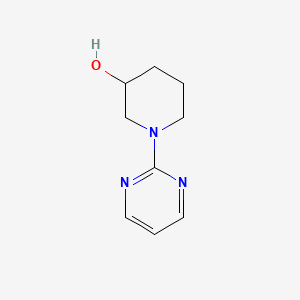
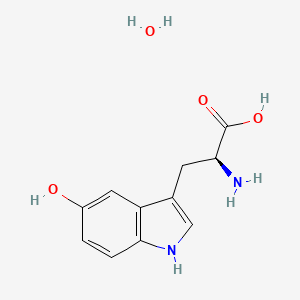

![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)